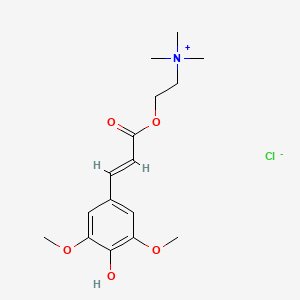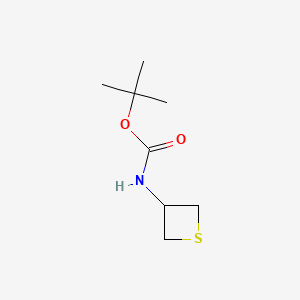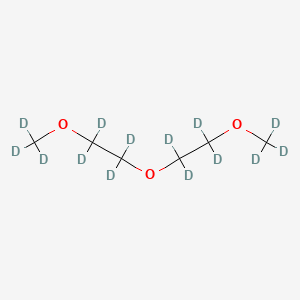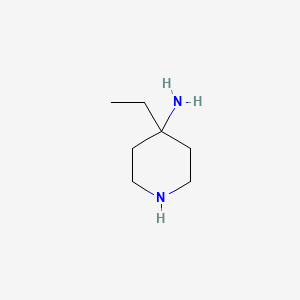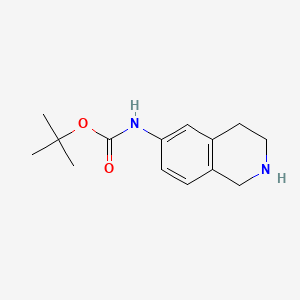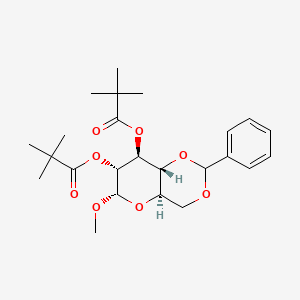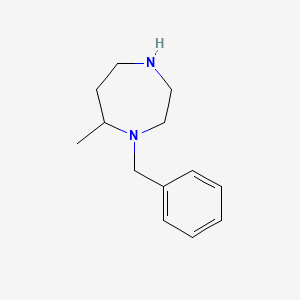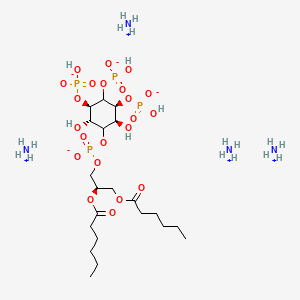
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)
Übersicht
Beschreibung
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol phosphates. These compounds are crucial in cellular signaling pathways, particularly in the generation and transmission of cellular signals. The compound features C6:0 fatty acids at the sn-1 and sn-2 positions, mimicking the natural stereochemistry of phosphatidylinositol .
Wirkmechanismus
Target of Action
The primary target of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the phosphatidylinositol (PtdIns) phosphates . These phosphates represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals .
Mode of Action
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C 6 :0 fatty acids at the sn - 1 and sn - 2 positions . The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)- specific kinases .
Biochemical Pathways
The hydrolysis of PtdIns- (4,5)-P 2 by phosphoinositol (PI)-specific phospholipase C generates inositol triphosphate (IP 3) and DAG . These are key second messengers in an intricate biochemical signal transduction cascade .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The result of the action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is the generation of key second messengers, IP 3 and DAG . These messengers play a crucial role in transmitting signals within cells .
Action Environment
The action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is influenced by the cellular environment. Factors such as the presence of specific kinases and phospholipase C can affect its efficacy . Additionally, its stability may be influenced by storage conditions .
Biochemische Analyse
Biochemical Properties
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) plays a critical role in the generation and transmission of cellular signals . It can be phosphorylated to di- (PtdIns- P 2; PIP 2) and triphosphates (PtdIns- P 3; PIP 3) by phosphoinositol (PI)-specific kinases . Hydrolysis of PtdIns- (4,5)-P 2 by PI-specific phospholipase C generates inositol triphosphate (IP 3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade .
Cellular Effects
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von PtdIns-(3,4,5)-P3 (1,2-Dihexanoyl) beinhaltet die Phosphorylierung von Phosphatidylinositol an den 3-, 4- und 5-Positionen des Inositolrings. Dies wird typischerweise mit Hilfe spezifischer Kinasen wie Phosphoinositid-3-Kinase (PI3K) und Phosphatidylinositol-4-phosphat-5-Kinase erreicht .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung umfasst großtechnische enzymatische Reaktionen unter Verwendung rekombinanter Kinasen. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und stellt die Wirksamkeit der Verbindung in Forschungsanwendungen sicher .
Analyse Chemischer Reaktionen
Arten von Reaktionen: PtdIns-(3,4,5)-P3 (1,2-Dihexanoyl) durchläuft verschiedene Arten von Reaktionen, darunter Phosphorylierung, Hydrolyse und Bindungsinteraktionen mit Proteinen.
Häufige Reagenzien und Bedingungen:
Phosphorylierung: Katalysiert durch Kinasen wie PI3K.
Hauptprodukte:
Inositoltriphosphat (IP3): Ein wichtiger sekundärer Botenstoff in der zellulären Signaltransduktion.
Diacylglycerol (DAG): Ein weiterer wichtiger sekundärer Botenstoff, der an der Signaltransduktion beteiligt ist.
Wissenschaftliche Forschungsanwendungen
PtdIns-(3,4,5)-P3 (1,2-Dihexanoyl) wird aufgrund seiner Rolle in zellulären Signalwegen in der wissenschaftlichen Forschung häufig eingesetzt. Seine Anwendungen umfassen:
Chemie: Studium der biochemischen Pfade, an denen Phosphoinositide beteiligt sind.
Biologie: Untersuchung zellulärer Prozesse wie Zellwachstum, Überleben und Stoffwechsel.
Medizin: Forschung zur Rolle von Phosphoinositiden bei Krankheiten wie Krebs und Diabetes.
Industrie: Verwendung bei der Entwicklung von Pharmazeutika, die auf Signalwege abzielen.
5. Wirkmechanismus
PtdIns-(3,4,5)-P3 (1,2-Dihexanoyl) übt seine Wirkungen aus, indem es als sekundärer Botenstoff in zellulären Signalwegen fungiert. Es bindet an bestimmte Proteindomänen wie Pleckstrin-Homologie-(PH)-Domänen, rekrutiert Proteine an die Zellmembran und aktiviert nachgeschaltete Signalwege. Diese Verbindung ist an der Aktivierung des Akt-Signalwegs beteiligt, der das Zellwachstum, das Überleben und den Stoffwechsel reguliert .
Ähnliche Verbindungen:
PtdIns-(4,5)-P2 (1,2-Dihexanoyl): Ein weiteres synthetisches Analogon, das an der zellulären Signaltransduktion beteiligt ist.
PtdIns-(4)-P1 (1,2-Dihexanoyl): Ein Vorläufer bei der Synthese von PtdIns-(3,4,5)-P3.
Einzigartigkeit: PtdIns-(3,4,5)-P3 (1,2-Dihexanoyl) ist aufgrund seines spezifischen Phosphorylierungsmusters einzigartig, das es ihm ermöglicht, mit einem bestimmten Satz von Proteinen zu interagieren und einzigartige Signalwege zu aktivieren. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis und die Manipulation der zellulären Signaltransduktion konzentriert .
Vergleich Mit ähnlichen Verbindungen
PtdIns-(4,5)-P2 (1,2-dihexanoyl): Another synthetic analog involved in cellular signaling.
PtdIns-(4)-P1 (1,2-dihexanoyl): A precursor in the synthesis of PtdIns-(3,4,5)-P3.
Uniqueness: PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is unique due to its specific phosphorylation pattern, which allows it to interact with a distinct set of proteins and activate unique signaling pathways. This specificity makes it a valuable tool in research focused on understanding and manipulating cellular signaling .
Eigenschaften
IUPAC Name |
tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZPLJSHLDNARZ-XLCQVJATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H54N4O22P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


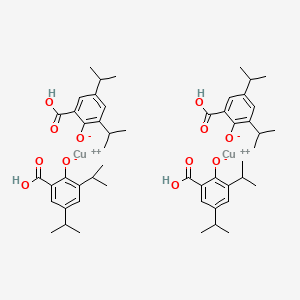

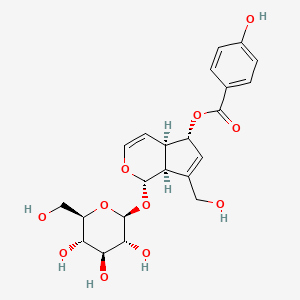
![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)

